Misoprostol a

EP3 receptor pharmacology smooth muscle contraction assay prostaglandin analog potency ranking

Misoprostol is a synthetic prostaglandin E1 (PGE1) analog that functions as a mixed agonist at EP2, EP3, and EP4 prostanoid receptors. It is administered as an orally bioavailable methyl ester prodrug that undergoes rapid de-esterification in vivo to its pharmacologically active free acid metabolite, misoprostol acid, which reaches peak plasma concentration within 12 ± 3 minutes and has a terminal half-life of 20–40 minutes.

Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
CAS No. 58682-86-3
Cat. No. B139136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMisoprostol a
CAS58682-86-3
Synonyms16-hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester
HMOPDA-methyl este
Molecular FormulaC22H36O4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
InChIInChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1
InChIKeyOCWJVIUDOHXKHI-PWNUKQCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Misoprostol (CAS 58682-86-3): Procurement-Relevant Profile of a Synthetic Prostaglandin E1 Analog for Research and Clinical Formulation


Misoprostol is a synthetic prostaglandin E1 (PGE1) analog that functions as a mixed agonist at EP2, EP3, and EP4 prostanoid receptors [1]. It is administered as an orally bioavailable methyl ester prodrug that undergoes rapid de-esterification in vivo to its pharmacologically active free acid metabolite, misoprostol acid, which reaches peak plasma concentration within 12 ± 3 minutes and has a terminal half-life of 20–40 minutes [2]. Originally developed for the prevention of NSAID-induced gastric ulcers, misoprostol is now also widely utilized in obstetrics and gynecology for cervical ripening, labor induction, and postpartum hemorrhage management. It is supplied as a racemic mixture of four stereoisomers, with the (11R,16S)-diastereoisomer being the most pharmacologically active configuration [3].

Mixed EP2/EP3/EP4 receptor agonism studies
Prodrug activation and oral bioavailability research
Racemic mixture with reported (11R,16S)-diastereoisomer activity context

Why Misoprostol Cannot Be Replaced by Other Prostaglandin E Analogs Without Quantitative Justification


Prostaglandin E analogs are not functionally interchangeable. Misoprostol differs from natural PGE1 and other synthetic analogs in its receptor selectivity profile, metabolic activation pathway, aqueous recovery characteristics, and clinical cost-effectiveness. These differences have been quantified across receptor binding assays, isolated tissue preparations, and clinical comparative studies, demonstrating that substituting misoprostol with gemeprost, sulprostone, butaprost, 16,16-dimethyl PGE2, or 11-deoxymisoprostol without accounting for these parameters can lead to altered efficacy, different side effect profiles, or increased procurement costs [1][2][3].

vs. EP3-selective analogs
Lack of EP2 component may shift receptor activation profile and endpoint response
vs. Natural PGE1
Higher binding affinity and distinct pharmacokinetic constraints limit direct method transfer
vs. Directly active analogs
Absence of prodrug de-esterification step alters exposure kinetics and may require model validation

Misoprostol Procurement Evidence: Quantified Differentiation Against Comparator Prostaglandin Analogs


EP3 Receptor Functional Potency: Misoprostol vs. Sulprostone and Butaprost in Guinea Pig Vas Deferens

In the isolated guinea pig vas deferens (GPVD) assay, an EP3 receptor-selective smooth muscle preparation, misoprostol demonstrated potent relaxant activity with an EC50 of 4.3 ± 0.9 nM [1]. This potency is 2,326-fold higher than the EP2-selective agonist butaprost, which was inactive at 10,000 nM, confirming that misoprostol's functional activity at EP3 receptors is orders of magnitude greater than that of a selective EP2 agonist [1]. Misoprostol was 2.7-fold less potent than sulprostone (EC50 = 1.6 ± 0.4 nM), a more EP3-selective agonist, but sulprostone lacks misoprostol's EP2 component, which contributes to its distinct therapeutic profile [1]. The endogenous agonist PGE2 exhibited an EC50 of 5.4 ± 1.1 nM, making misoprostol marginally more potent than the natural ligand at this receptor subtype [1].

EP3 Functional Potency
Head-to-head
EC50 4.3 ± 0.9 nM (GPVD assay). 2.7-fold less potent than sulprostone; 2,326-fold more potent than butaprost.
Supports mixed EP2/EP3 agonist profile selection over subtype-selective alternatives
Isolated tissue model; potency ranking may differ in other assay systems
EP3 receptor pharmacology smooth muscle contraction assay prostaglandin analog potency ranking

Receptor Binding Selectivity Profile: Misoprostol vs. Natural PGE1 and 11-Deoxy PGE1 Across EP Subtypes

Misoprostol binds to all four EP receptor subtypes with Ki values of 120 nM (EP1), 250 nM (EP2), 67 nM (EP3), and 67 nM (EP4) at cloned mouse receptors, demonstrating highest affinity for EP3 and EP4 subtypes . In comparison, natural PGE1 exhibits markedly higher affinity across EP receptors, with Ki values of approximately 9.1 nM (EP1), 4.9 nM (EP2), 0.33 nM (EP3), and 0.79 nM (EP4), making PGE1 approximately 13–203 times more potent depending on the subtype [1]. The synthetic analog 11-deoxy PGE1 shows a different selectivity pattern with Ki values of 600 nM (EP1), 45 nM (EP2), 1.1 nM (EP3), and 23 nM (EP4), being more EP3-selective than misoprostol . Misoprostol also demonstrates selectivity for EP receptors over DP, FP, IP, and TP receptors, with Ki values exceeding 100 µM for all non-EP prostanoid receptors [2].

Receptor Binding Profile
Cross-study
EP3/EP4 Ki = 67 nM. 13- to 203-fold lower affinity than PGE1 across subtypes. >400-fold selectivity over DP/FP/IP/TP.
Balanced multi-EP receptor engagement at pharmacologically achievable concentrations
Cloned mouse receptor data; inter-species binding may require verification
prostanoid receptor binding EP receptor selectivity radioligand displacement assay

Aqueous Solution Recovery and Stability: Misoprostol vs. Carboprost in Infusion Preparations

A validated LC-MS method was developed to simultaneously assess the stability and recovery of misoprostol and carboprost in infusion preparations stored in water and saline at 4°C and room temperature over 6 days [1]. Carboprost demonstrated excellent recovery, with values ranging from 100.3 ± 4.0% to 102.4 ± 1.6% across all tested conditions [1]. In contrast, misoprostol showed substantially lower recovery, with only 44.9 ± 3.5% to 50.0 ± 5.0% of the nominal dose recovered from Cytotec tablet preparations under identical conditions [1]. While both compounds were chemically stable over the 6-day period, the approximately 50% loss of misoprostol in aqueous solution represents a critical formulation consideration that does not affect carboprost to the same extent [1].

Aqueous Solution Recovery
Head-to-head
44.9–50.0% recovery for misoprostol vs. 100.3–102.4% for carboprost over 6 days.
Approximately 2-fold lower recovery mandates formulation adjustment in infusion contexts
LC-MS data from infusion preparations; recovery may vary by formulation matrix
drug stability infusion preparation LC-MS quantification recovery rate

Relative Bioavailability by Route of Administration: Oral vs. Sublingual Misoprostol

A relative bioavailability study comparing oral and sublingual administration of misoprostol in 72 women admitted for induction of labor at term demonstrated that sublingual administration yields a 20–30% higher bioavailability and a 50% higher Cmax compared to the oral route when using Angusta 25 µg tablets [1]. When comparing oral versus sublingual administration of Cytotec 200 µg tablets, the sublingual route provided an even greater advantage, with 40–55% higher bioavailability and a 70% higher Cmax [1]. This route-dependent pharmacokinetic differentiation is specific to misoprostol and has direct implications for dosing regimen design in clinical and research settings.

Route-Dependent Bioavailability
Head-to-head
Sublingual vs. oral: 40–55% higher AUC and 70% higher Cmax for 200 µg Cytotec formulation.
Same mass yields meaningfully different systemic exposure based on administration route
Randomized study in term gestation; exposure-model interpretation required
pharmacokinetics bioavailability route of administration labor induction

Cost-Effectiveness in Second-Trimester Abortion: Misoprostol vs. Gemeprost

A prospective, randomized study comparing intravaginal misoprostol (Cytotec) with gemeprost (Cervagem) for second-trimester intrauterine fetal death demonstrated comparable or superior clinical efficacy: 84% (21/25) of patients in the misoprostol group aborted within 24 hours compared to 68% (17/25) in the gemeprost group [1]. Critically, the mean cost of inducing abortion using misoprostol was RM 1.08, whereas gemeprost cost RM 105—representing an approximately 97-fold cost advantage for misoprostol [1]. A separate randomized controlled trial confirmed that intravaginal misoprostol (200 µg at 12-hour intervals) achieved a 92% termination rate compared to 89% for gemeprost (1 mg at 3-hour intervals), with significantly less pain (P = 0.01), diarrhea (P = 0.001), vomiting (P = 0.01), and lower mean blood loss (P = 0.001) in the misoprostol group [2].

Cost-Effectiveness vs. Gemeprost
Head-to-head
84% vs. 68% abortion rate within 24h; RM 1.08 vs. RM 105 per induction (~97-fold cost difference).
Reported higher completion rate and lower procurement cost in second-trimester trial context
Trial-specific endpoint context; institutional protocol review needed
cost-effectiveness second-trimester abortion clinical efficacy pharmacoeconomics

Metabolic Activation: Rapid De-esterification of Misoprostol to Misoprostol Acid vs. Directly Active Analogs

Misoprostol is administered as a methyl ester prodrug that is not detectable in plasma after oral administration; it undergoes extremely rapid de-esterification to its pharmacologically active free acid metabolite, misoprostol acid, with a Tmax of 12 ± 3 minutes and a terminal half-life of 20–40 minutes [1][2]. The acid metabolite is equipotent to the parent compound in antisecretory assays, whereas subsequent β-oxidation and ω-oxidation metabolites lack significant pharmacological activity at concentrations up to 1 µM [3]. This prodrug-to-active-metabolite conversion distinguishes misoprostol from directly active analogs such as natural PGE1 (alprostadil) and 11-deoxy PGE1, which do not require metabolic activation but are subject to rapid pulmonary clearance. The methyl ester modification at C-1, combined with the methyl group at C-16 and the hydroxyl group at C-16 (rather than C-15 as in natural PGE1), confers both oral bioavailability and a predictable, rapid activation profile [4].

Metabolic Activation Pathway
Class-level
Prodrug de-esterified to misoprostol acid (Tmax 12 ± 3 min, half-life 20–40 min). Parent undetectable in plasma.
Predictable, rapid activation kinetics supports oral dosing consistency
Class-level prodrug inference; metabolite profile should be confirmed per study design
prodrug activation de-esterification kinetics pharmacokinetics first-pass metabolism

Optimal Application Scenarios for Misoprostol (CAS 58682-86-3) Based on Quantified Differentiation Evidence


In Vitro Pharmacology Studies Requiring Balanced EP2/EP3/EP4 Receptor Agonism

Misoprostol is the compound of choice for in vitro pharmacological studies requiring simultaneous activation of EP2, EP3, and EP4 receptors. Its EC50 of 4.3 ± 0.9 nM at the EP3 receptor in the GPVD assay, combined with demonstrated binding to EP2 (Ki = 250 nM) and EP4 (Ki = 67 nM), provides a receptor activation profile that neither selective EP3 agonists (sulprostone, EC50 = 1.6 nM but lacking EP2 activity) nor selective EP2 agonists (butaprost, inactive at EP3 at 10,000 nM) can replicate [1]. This mixed agonism profile is particularly valuable for studies investigating coordinated EP receptor signaling in gastrointestinal, reproductive, and vascular tissues [1][2].

Clinical Formulation Development for Obstetric and Gynecological Applications with Cost Constraints

For institutional procurement of abortifacient agents in second-trimester pregnancy termination, misoprostol offers a 97-fold cost advantage over gemeprost (RM 1.08 vs. RM 105 per induction) while achieving comparable or superior efficacy (84% vs. 68% abortion within 24 hours) and a more favorable side effect profile, including significantly less pain, diarrhea, vomiting, and lower blood loss [1][2]. However, formulation scientists must account for the approximately 50% recovery loss of misoprostol from aqueous infusion preparations (44.9 ± 3.5% to 50.0 ± 5.0% recovery) compared to near-complete carboprost recovery (100.3 ± 4.0% to 102.4 ± 1.6%), necessitating a ~2-fold dosage adjustment in infusion protocols .

Pharmacokinetic and Bioavailability Studies of Route-Dependent Drug Delivery

Misoprostol's well-characterized, route-dependent pharmacokinetics make it an ideal model compound for bioavailability studies. The documented 40–55% increase in AUC and 70% increase in Cmax with sublingual versus oral administration (for the 200 µg Cytotec formulation) provides a robust quantitative benchmark for comparing novel delivery systems or formulations [1]. The rapid de-esterification kinetics (Tmax of misoprostol acid = 12 ± 3 minutes) and short terminal half-life (20–40 minutes) additionally enable efficient crossover study designs with minimal carryover effects [2].

Prostanoid Receptor Selectivity Profiling and Tool Compound Selection

Misoprostol serves as a valuable reference compound in prostanoid receptor selectivity panels due to its well-characterized binding profile across EP1 (Ki = 120 nM), EP2 (Ki = 250 nM), EP3 (Ki = 67 nM), and EP4 (Ki = 67 nM) receptors, combined with demonstrated selectivity over DP, FP, IP, and TP receptors (all Ki values > 100 µM) [1]. This selectivity window of >400-fold for EP3/EP4 over non-EP prostanoid receptors makes misoprostol a reliable tool for distinguishing EP-mediated from non-EP-mediated effects in complex biological systems, particularly when used alongside more subtype-selective probes such as butaprost (EP2-selective) or sulprostone (EP3-selective) [1][2].

Application
Selection Property
Validation Focus
EP2/EP3/EP4 mixed agonism studies
Balanced multi-EP receptor profile
EP3-mediated smooth muscle response interpretation
Obstetric/gynecological protocol research
Reported cost-efficacy profile and aqueous recovery context
Formulation-dependent recovery and endpoint review
Route-dependent exposure studies
Well-characterized sublingual vs. oral PK profile
AUC and Cmax benchmarking for novel delivery systems
Prostanoid receptor selectivity panels
>400-fold EP vs. DP/FP/IP/TP selectivity window
EP-mediated signaling distinction in complex systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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